molecular formula C13H16N4O2S B11977658 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide

Katalognummer: B11977658
Molekulargewicht: 292.36 g/mol
InChI-Schlüssel: VJANDMRLLFUEIT-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-ethyl-4H-1,2,4-triazol-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its specific structural features, such as the presence of the 2,4-dimethoxybenzylidene moiety and the ethyl group on the triazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C13H16N4O2S

Molekulargewicht

292.36 g/mol

IUPAC-Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H16N4O2S/c1-4-12-15-16-13(20)17(12)14-8-9-5-6-10(18-2)7-11(9)19-3/h5-8H,4H2,1-3H3,(H,16,20)/b14-8+

InChI-Schlüssel

VJANDMRLLFUEIT-RIYZIHGNSA-N

Isomerische SMILES

CCC1=NNC(=S)N1/N=C/C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CCC1=NNC(=S)N1N=CC2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.